CHIR-99021, also known as 6-[[2-[[4-(2,4-Dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]-3-pyridinecarbonitrile, is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3). It has an empirical formula of C22H18Cl2N8 and a molecular weight of 465.34 g/mol. This compound is notable for its role as an activator of the Wnt signaling pathway, exhibiting over 500-fold selectivity for GSK-3 over closely related kinases and more than 800-fold selectivity against numerous other enzymes and receptors .
CHIR-99021 primarily functions by inhibiting GSK-3α and GSK-3β, with IC50 values of approximately 10 nM and 6.7 nM, respectively . The inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. This accumulation allows β-catenin to translocate into the nucleus, where it interacts with transcription factors to regulate target gene expression involved in cell proliferation and survival .
The biological activity of CHIR-99021 extends to various applications in stem cell biology. It has been shown to enhance the self-renewal of mouse and human embryonic stem cells when used in combination with other compounds such as PD 0325901. Additionally, it promotes the differentiation of human pluripotent stem cells into cardiomyocytes and aids in the generation of brain organoids from induced pluripotent stem cells . Notably, CHIR-99021 has been implicated in enriching glioma stem-like cells, which exhibit enhanced proliferation and migration capabilities .
CHIR-99021 is utilized extensively in research focused on stem cell biology and regenerative medicine. Its applications include:
Studies have shown that CHIR-99021 interacts significantly with various signaling pathways beyond GSK-3 inhibition. For instance, it enhances the nuclear localization of β-catenin in mesenchymal stem cells, leading to increased expression of lineage-specific markers associated with neuronal and cardiac differentiation . Additionally, it modulates the PI3K/AKT signaling pathway, contributing to enhanced cellular responses in various experimental models .
Several compounds exhibit similar mechanisms or targets as CHIR-99021. Here are a few notable examples:
Compound Name | Target | IC50 (nM) | Unique Features |
---|---|---|---|
Lithium | GSK-3 | Varies | Naturally occurring; used for bipolar disorder treatment. |
Tideglusib | GSK-3 | ~1000 | Irreversible inhibitor; less selective than CHIR-99021. |
SB216763 | GSK-3 | ~200 | Selective for GSK-3β; used primarily in cell signaling studies. |
AR-A014418 | GSK-3 | ~50 | Selective inhibitor; used in cancer research. |
CHIR-99021 stands out due to its high selectivity for GSK-3α and GSK-3β compared to these other compounds, making it particularly valuable for studies requiring precise modulation of Wnt signaling pathways without significant off-target effects .
Parameter | Glycogen synthase kinase 3 beta | Glycogen synthase kinase 3 alpha | Assay conditions | Source |
---|---|---|---|---|
Half-maximal inhibitory concentration (nM) | 6.7 [1] | 10 [1] | Radiometric filter-binding, 1 µM adenosine triphosphate | 1 |
Inhibition constant Ki (nM) | 9.8 [4] | n.d. | Steady-state kinetics, global fit | 21 |
Inhibition modality | Competitive versus adenosine triphosphate [5] | Competitive versus adenosine triphosphate [5] | Initial-velocity analysis | 12 |
The half-maximal inhibitory concentration values remain unchanged across adenosine-triphosphate concentrations up to 100 µM, confirming a classical competitive pattern. The catalytic turnover number of glycogen synthase kinase 3 is unaltered, indicating that CHIR-99021 does not affect catalysis once the enzyme–adenosine-triphosphate complex has formed [5].
Extensive kinome scans at one micromolar concentration show that CHIR-99021 inhibits fewer than 0.5% of 359 tested kinases by more than 65% [6]. The next most strongly bound enzymes—B-Raf kinase, cyclin-dependent kinase 2–cyclin E1 and dual-specificity tyrosine-regulated kinase 1B—are inhibited only in the low-micromolar range, giving >500-fold selectivity relative to glycogen synthase kinase 3 [1] [6].
Off-target enzyme | Residual activity at 1 µM | Fold selectivity over glycogen synthase kinase 3 | Source |
---|---|---|---|
Cyclin-dependent kinase 2–cyclin E1 | 54% [6] | ≈800 [6] | 38 |
Cell-division cycle 2 kinase | 76% [1] | >500 [1] | 1 |
Extracellular-signal-regulated kinase 2 | 81% [1] | >500 [1] | 1 |
No measurable binding to forty-five additional enzymes or receptors is observed up to ten micromolar [1] [2].
The crystal structure of the CHIR-99021–glycogen synthase kinase 3 beta complex (Protein Data Bank entry 5HLN) reveals three hydrogen bonds between the aminopyrimidine core and the hinge residues Valine 135 and Aspartate 133, plus a π–π stacking contact with Phenylalanine 67 of the glycine-rich loop [3]. The 2,4-dichlorophenyl ring projects into the hydrophobic pocket behind the gatekeeper leucine, while the nitrile group orients toward Lysine 85, stabilising the salt bridge between Lysine 85 and Glutamate 97 that is unique to glycogen synthase kinase 3 and underlies the compound’s kinome selectivity [3] [6].
Structural element | Function in binding | Activity change when modified | Example analogue | Half-maximal inhibitory concentration (β-isoform) | Source |
---|---|---|---|---|---|
Aminopyrimidine N-1 and N-3 | Forms hinge hydrogen bonds | Loss of either nitrogen abolishes activity | 1-methyl-CHIR-99021 | >10 000 nM [7] | 60 |
2,4-dichlorophenyl substituent | Occupies hydrophobic back pocket | Removal (CHIR-98014) retains potency; extra hydrogen bond network compensates | CHIR-98014 | 0.58 nM [8] | 36 |
Cyano group on nicotinonitrile ring | Orients ethyl-diamino side-chain; enhances solubility | Deletion (CT99021 core) lowers selectivity by ≈10-fold | CT99021 | 65 nM [1] | 1 |
Ethyl-diamino linker | Positions aminopyrimidine for tridentate binding | Shortening to methylene decreases affinity sevenfold | BRD0209 derivative | 45 nM [3] | 41 |
The data highlight the cooperative contribution of each pharmacophore: the aminopyrimidine hinge anchor drives potency, whereas the dichlorophenyl and cyano motifs fine-tune selectivity and physicochemical properties.
Compound | Chemical class | Half-maximal inhibitory concentration (β-isoform) | Kinome selectivity (fold over closest off-target) | Binding mode | Notable liabilities | Sources |
---|---|---|---|---|---|---|
CHIR-99021 | Aminopyrimidine | 6.7 nM [1] | >500 [1] | Adenosine-triphosphate competitive, tridentate hinge [3] | None reported at enzyme level | 1 3 41 |
CHIR-98014 | Aminopyrimidine | 0.58 nM [8] | >500 [8] | Adenosine-triphosphate competitive | Lower solubility; limited oral bioavailability [9] | 36 39 |
6-Bromoindirubin-3′-oxime | Indirubin derivative | 5 nM [10] | 6-fold versus cyclin-dependent kinase 5 [10] [7] | Adenosine-triphosphate competitive but non-tridentate [7] | Dual inhibition of cyclin-dependent kinase family | 53 60 |
SB-216763 | Maleimide | 34 nM [11] | 20-fold versus thirty screened kinases [11] | Adenosine-triphosphate competitive [12] | Moderate off-target profile; lower potency | 37 43 |
Acute Toxic;Irritant